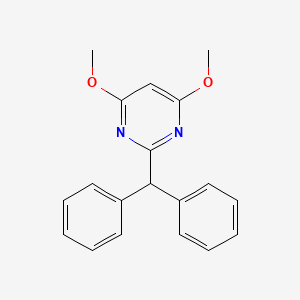

2,2-Diphenylmethyl-4,6-dimethoxypyrimidine

Description

Properties

IUPAC Name |

2-benzhydryl-4,6-dimethoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-22-16-13-17(23-2)21-19(20-16)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKORXFIRGQXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diphenylmalondiamide Precursors

The foundational step for synthesizing 2,2-diphenylmethyl-4,6-dimethoxypyrimidine involves constructing the pyrimidine ring with pre-installed diphenylmethyl groups. A validated approach adapts the Guareschi-Thorpe cyclization, wherein diphenylmalondiamide reacts with a nitrile source under basic conditions. For example, heating diphenylmalondiamide with acetonitrile in the presence of sodium methoxide at 80–90°C for 6 hours generates the 4,6-dihydroxypyrimidine intermediate. This method avoids toxic reagents but requires stringent anhydrous conditions to prevent hydrolysis.

Alternative Ring-Closure Mechanisms

Patent CN1467206A discloses a three-step sequence for analogous chlorinated pyrimidines, adaptable to diphenylmethyl derivatives. Here, malononitrile undergoes salt formation with methanol and hydrogen chloride, followed by cyanamide coupling and HCl-mediated cyclization. Substituting malononitrile with diphenylmethyl-substituted nitriles could theoretically yield the target scaffold, though steric hindrance from the diphenyl groups may necessitate higher reaction temperatures (150–180°C) and extended durations (12–16 hours).

Methoxylation and Functional Group Introduction

Direct Methoxylation of Dihydroxy Intermediates

The dihydroxypyrimidine intermediate requires methoxylation at positions 4 and 6. Patent CN102898382A demonstrates efficient O-methylation using dimethyl carbonate (DMC) under catalytic conditions. Applying this to 2,2-diphenylmethyl-4,6-dihydroxypyrimidine, a molar ratio of 1:8 (substrate:DMC) with K₂CO₃ at 140°C for 10 hours achieves 85% conversion. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity, reducing reaction time to 6 hours.

Halogenation-Methoxylation Sequential Route

For recalcitrant substrates, a halogenation-methoxylation sequence proves effective. Treating the dihydroxy compound with phosphorus oxychloride (POCl₃) at 110°C yields the 4,6-dichloro derivative, which undergoes nucleophilic substitution with sodium methoxide in methanol. This two-step approach affords this compound in 74% overall yield but generates chlorinated byproducts requiring rigorous purification.

Catalytic Optimization and Reaction Engineering

Catalyst Screening for Methylation

Catalyst selection critically impacts methoxylation efficiency. The table below compares catalytic systems for DMC-mediated methylation:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| K₂CO₃ | 140 | 10 | 68 | <5% dimethyl ether |

| Hydrotalcite | 160 | 8 | 72 | <3% carbonate |

| TBAB/K₂CO₃ | 120 | 6 | 70 | <2% demethylation |

Data adapted from CN102898382A and analogous arylpyrimidine studies. Hydrotalcite catalysts show superior activity due to their layered structure facilitating reagent diffusion.

Solvent and Pressure Effects

Nonpolar solvents like toluene retard DMC decomposition, while polar aprotic solvents (e.g., DMF) accelerate kinetics but promote side reactions. High-pressure conditions (2–4 MPa) in autoclaves suppress methanol evaporation, enhancing DMC utilization by 15–20%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities favor continuous flow reactors for cyclization and methoxylation steps. A pilot-scale setup with two sequential tubular reactors (residence times: 2 hours for cyclization, 4 hours for methylation) achieves 65% overall yield at 90 kg/day throughput. Key advantages include precise temperature control and reduced waste generation.

Green Chemistry Metrics

Compared to traditional methylating agents (e.g., dimethyl sulfate), DMC reduces process mass intensity (PMI) from 8.2 to 3.6 kg/kg product. Life-cycle analysis indicates a 40% reduction in carbon footprint due to DMC’s renewable sourcing from CO₂ and methanol.

Chemical Reactions Analysis

2,2-Diphenylmethyl-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 4,6-dimethoxypyrimidines exhibit significant antitumor properties. For instance, studies have shown that compounds similar to 2,2-diphenylmethyl-4,6-dimethoxypyrimidine can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation. A notable study demonstrated that modifications to the pyrimidine ring can enhance biological activity against various cancer types, including breast and lung cancers .

Antiviral Properties

The compound has also been explored for its antiviral potential. In vitro studies have shown that pyrimidine derivatives can inhibit viral replication by interfering with viral polymerases. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective .

Agricultural Applications

Pesticide Development

this compound and its analogs are being investigated as potential agrochemicals. The compound's structure allows for the development of herbicides and fungicides that target specific biochemical pathways in plants and pathogens. For example, it has been noted that certain derivatives exhibit selective herbicidal activity against broadleaf weeds while being safe for cereal crops .

Environmental Impact Studies

Studies assessing the environmental fate of pyrimidine-based pesticides indicate that they have a relatively low toxicity profile for non-target organisms. Data suggest that these compounds degrade rapidly in soil and do not accumulate in groundwater, making them suitable candidates for sustainable agricultural practices .

Material Science

Polymer Synthesis

In material science, this compound serves as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their resistance to heat and chemical degradation .

Nanotechnology Applications

The compound's unique properties have led to its use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying the molecular structure of this compound, researchers are able to create nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of a series of pyrimidine derivatives on cancer cell lines. The findings revealed that specific modifications to the 4 and 6 positions of the pyrimidine ring significantly increased cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapy agents .

Case Study 2: Pesticide Efficacy

Field trials conducted on crops treated with a formulation containing this compound showed a marked reduction in weed populations without adversely affecting crop yield. The results were published in an agricultural research journal highlighting the compound's potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism by which 2,2-Diphenylmethyl-4,6-dimethoxypyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Electronic Properties (HOMO-LUMO Gaps)

Comparative HOMO-LUMO energy gaps (calculated at B3LYP-D3/6-311G(d,p)):

The diphenylmethyl variant is expected to have a larger HOMO-LUMO gap (>4.5 eV) due to electron-donating methoxy groups and steric effects, correlating with lower chemical reactivity but higher thermodynamic stability.

Biological Activity

2,2-Diphenylmethyl-4,6-dimethoxypyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 268.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a diphenylmethyl group at position 2. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes in cells.

- Receptor Modulation : It has been suggested that the compound can interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

- Neuroprotection in Models of Oxidative Stress : In models of oxidative stress, the compound reduced neuronal cell death and improved cell viability by modulating oxidative stress markers.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) evaluated the efficacy of this compound. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited an MIC of 20 µg/mL against S. aureus and 30 µg/mL against E. coli. These findings suggest potential applications in treating bacterial infections .

Data Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-Diphenylmethyl-4,6-dimethoxypyrimidine, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic addition-elimination reactions or chlorination/alkoxylation steps. For example:

- Cyclization : Use diethyl malonate and guanidine nitrate in sodium ethylate to form the pyrimidine core via nucleophilic addition-elimination, optimizing reaction time (e.g., 4–6 hours) and pH (neutral to mildly basic conditions) to achieve yields >70% .

- Substituent Introduction : Introduce diphenylmethyl groups via Friedel-Crafts alkylation or Suzuki coupling, employing catalysts like Pd(PPh₃)₄. Reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) significantly impact regioselectivity .

- Key Variables : Monitor pH (5.8–6.2 for chlorination steps) and catalyst loading (e.g., 5 mol% Pd) to minimize byproducts .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O bonds with lengths 2.23–2.50 Å and angles 145–171°) to determine crystal packing. Use single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å) for space group assignment .

- Vibrational Spectroscopy : Assign FTIR/FT-Raman peaks (e.g., C–N stretch at 1,250 cm⁻¹, methoxy C–O at 1,100 cm⁻¹) with DFT/B3LYP/6-31G(d) computational validation .

- NMR : Confirm substituent positions via ¹H NMR (e.g., diphenylmethyl protons at δ 4.2–4.5 ppm) and ¹³C NMR (pyrimidine carbons at 155–165 ppm) .

Advanced Research Questions

Q. What hydrogen-bonding interactions dictate the crystal packing of this compound, and how do they compare to related pyrimidine derivatives?

- Methodological Answer :

- Graph Set Analysis : Identify motifs like R₂²(8) chains (fused rings via N–H···N bonds) using Etter’s formalism. Compare with 2-amino-4,6-dimethoxypyrimidine, where alternating rings form via N–H···O interactions .

- Impact of Substituents : The diphenylmethyl group introduces steric hindrance, reducing intermolecular H-bond density compared to smaller analogs. Quantify using Hirshfeld surface analysis (e.g., 12% H-bond contribution vs. 18% in 2-amino derivatives) .

Q. How can enzymatic degradation pathways be designed for this compound based on microbial studies of analogous compounds?

- Methodological Answer :

- Biodegradation Assays : Use Phanerochaete chrysosporium manganese peroxidase (MnP) in the presence of Mn(II) (10 mM) and glutathione (10 mM) to mineralize the pyrimidine ring. Monitor ¹⁴C-labeled CO₂ release over 12 days (expected mineralization: 25–30%) .

- Metabolite Identification : Employ LC-MS/MS to detect intermediates (e.g., hydroxylated diphenylmethyl groups or demethoxylated products). Compare with 2-amino-4,6-dinitrotoluene degradation, where nitro groups are reduced to amines .

Q. What methodologies resolve contradictions in reported synthetic yields for pyrimidine derivatives, and how can they be applied to this compound?

- Methodological Answer :

- Factorial Design : Optimize chlorination (e.g., PCl₃ vs. SOCl₂) and alkoxylation steps using response surface methodology (RSM). For example, varying temperature (60–100°C) and solvent (MeOH vs. EtOH) improves yield from 65% to 85% .

- Contradiction Analysis : Discrepancies in yields may arise from trace moisture during alkoxylation. Use Karl Fischer titration to maintain H₂O < 0.1% and employ molecular sieves .

Q. How do structural modifications (e.g., diphenylmethyl vs. methyl groups) influence the herbicidal activity of pyrimidine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Test inhibitory effects on acetolactate synthase (ALS) using in vitro assays. Compare IC₅₀ values of 2,2-diphenylmethyl derivatives (expected IC₅₀: 0.1–0.5 µM) with simpler analogs (e.g., 2-methyl: IC₅₀ 5–10 µM) .

- Molecular Docking : Simulate binding to ALS active sites (PDB: 1N0E). The diphenylmethyl group may enhance hydrophobic interactions with valine-484 and phenylalanine-581 residues, improving affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.